1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL
Description
1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL (CAS: 2845127-94-6) is a heterocyclic compound featuring a 2-aminothiazole ring fused to a methoxyphenyl-ethanol backbone. Its molecular formula is C₁₂H₁₄N₂O₂S (MW: 250.32 g/mol), and the structure includes a hydroxyl group at the ethanolic position, a methoxy substituent on the benzene ring, and a 2-aminothiazole moiety . The compound is commercially available for research use, though its biological and toxicological profiles remain underexplored . The aminothiazole group is notable in medicinal chemistry, often associated with antibacterial activity, as seen in cephalosporin antibiotics like ceftazidime .
Properties
IUPAC Name |
1-[3-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7(15)8-4-3-5-9(11(8)16-2)10-6-17-12(13)14-10/h3-7,15H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPZJNDQVKMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1OC)C2=CSC(=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminothiazole Derivatives
Several studies have reported efficient syntheses of 2-aminothiazole derivatives, which are central to preparing the target compound.
Thiourea and α-Haloketone Cyclization: Heating phenacyl bromide (an α-haloketone) with thiourea in ethanol affords 2-aminothiazole derivatives. This method is well-established and yields the aminothiazole ring system effectively.
Multi-Component Reactions: A one-pot four-component reaction involving 2-aminothiazole, aromatic aldehydes, Meldrum’s acid, and aliphatic alcohols under catalyst-free reflux conditions has been demonstrated to yield 3-(2-aminothiazol-5-yl)-3-arylpropanoates with high yields (72–85%) and mild conditions. Though this method targets related aminothiazole derivatives, it illustrates the versatility of aminothiazole formation.
Iodine-Mediated Cyclization: The reaction of thiourea and iodine with acetophenone derivatives at 70 °C for several hours results in substituted aminothiazoles after purification steps including recrystallization.
Functionalization of the Aromatic Ring and Side Chain
Methoxy Substitution: The methoxy group on the phenyl ring is typically introduced via starting materials such as 3-methoxybenzaldehyde or 3-methoxyacetophenone, which are commercially available or synthesized by methylation of hydroxyphenyl precursors.
Introduction of Ethan-1-ol Side Chain: The ethan-1-ol moiety can be introduced by reduction of corresponding ketones or by nucleophilic substitution reactions on halogenated ethanols. For example, the compound (1R)-2-amino-1-(3-methoxyphenyl)ethanol can be obtained by reduction of the corresponding aminoacetophenone derivative.
Condensation and Cyclization: The final assembly often involves condensation of the aminothiazole intermediate with the methoxy-substituted ethan-1-ol aromatic precursor, sometimes facilitated by acid or base catalysis, followed by purification.
Detailed Experimental Procedure Example
Representative Synthesis of 3-(2-Aminothiazol-5-yl)-3-arylpropanoates (Related Scaffold)
Table 1: Yields and melting points of various aryl-substituted products from the one-pot synthesis.
| Compound | Aromatic Substituent (R1) | Alcohol (R2) | Time (h) | M.p. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2a | Phenyl (C6H5) | Ethyl (C2H5) | 10 | 110–112 | 80 |
| 2b | 2-Chlorophenyl | Ethyl | 15 | 110–111 | 82 |
| 2c | 4-Chlorophenyl | Ethyl | 11 | 113–115 | 72 |
| 2g | 4-Methoxyphenyl | Ethyl | 15 | 84–86 | 85 |
This table demonstrates that methoxy-substituted aromatic rings are compatible with the synthetic method, yielding good product quantities.
Synthesis of this compound
Although direct literature on this exact compound is limited, the following approach is inferred from related syntheses:
Preparation of 3-methoxyphenyl ethan-1-one (acetophenone derivative): Starting from 3-methoxybenzaldehyde, perform a Friedel-Crafts acylation or use commercially available 3-methoxyacetophenone.
Formation of 2-aminothiazole ring: React the α-bromo-3-methoxyacetophenone with thiourea in ethanol under reflux to yield the 2-aminothiazol-4-yl substituted intermediate.
Reduction to ethan-1-ol: Reduce the ketone group adjacent to the aminothiazole-phenyl system using a mild reducing agent such as sodium borohydride (NaBH4) in methanol to afford the corresponding ethan-1-ol.
Purification: Purify the final compound by recrystallization or chromatographic techniques.
This synthetic route aligns with methods reported for similar compounds.
Mechanistic Insights
The formation of the 2-aminothiazole ring typically proceeds via nucleophilic attack of thiourea on the α-haloketone, followed by cyclization and elimination steps.
The one-pot four-component reaction mechanism involves initial Knoevenagel condensation of aldehyde and Meldrum’s acid, Michael addition of 2-aminothiazole, nucleophilic attack by alcohol, and subsequent decarboxylation to yield the final product.
Reduction of ketones to alcohols is a straightforward hydride transfer process.
Analytical and Characterization Data
Typical characterization techniques for these compounds include:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the aromatic substitution pattern, aminothiazole protons, and presence of hydroxyl group.
Infrared Spectroscopy (IR): Characteristic NH2 stretching (~3300 cm^-1), OH stretching (~3400 cm^-1), and aromatic C–O–C stretches (~1250 cm^-1) confirm functional groups.
Elemental Analysis: Confirms the molecular formula and purity.
Melting Point Determination: Provides physical property data for compound verification.
For example, ethyl 3-(2-aminothiazol-5-yl)-3-phenylpropanoate showed IR peaks at 3363 and 3299 cm^-1 (NH), 1712 cm^-1 (C=O), and NMR signals consistent with structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The aminothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs: methoxyphenyl groups, ethanol/ethanone backbones, and heterocyclic substituents (e.g., thiazole, triazole).
Methoxyphenyl-Ethanol Derivatives
Compound 14 (2-(2-Methoxyphenyl)Ethan-1-OL)
- Structure: Simpler analog lacking the aminothiazole group.
- Molecular Formula : C₉H₁₂O₂ (MW: 152.19 g/mol).
- Synthesis : Prepared via borane-dimethyl sulfide reduction of 2-(2-methoxyphenyl)acetic acid .
- Key Differences: Lower molecular weight (152 vs. 250 g/mol) improves membrane permeability but reduces structural complexity. Hydroxyl group enhances polarity compared to ethanone derivatives (e.g., compound in ) .
Aminothiazole-Containing Compounds
1-(2-Amino-4-Methyl-1,3-Thiazol-5-YL)Ethanone (CAS: 30748-47-1)
- Structure: Shares the 2-aminothiazole core but replaces the methoxyphenyl-ethanol group with an ethanone substituent.
- Molecular Formula : C₆H₈N₂OS (MW: 156.21 g/mol).
- Lacks the methoxyphenyl ring, reducing aromatic stacking interactions in biological systems .
Ceftazidime (Antibiotic)
- Structure: Contains a 2-aminothiazol-4-yl group linked to a cephalosporin core.
- Relevance: Highlights the role of aminothiazole in β-lactam antibiotics, suggesting the target compound could be explored for antimicrobial activity .
Heterocyclic Ethanol/Ethanone Derivatives
1-(4-Methoxyphenyl)-2-(1H-1,2,4-Triazol-1-YL)Ethanone
- Structure: Substitutes thiazole with a triazole ring and includes an ethanone group.
- Molecular Formula : C₁₁H₁₁N₃O₂ (MW: 217.23 g/mol).
- Ethanone group may confer higher metabolic stability compared to the hydroxyl group in the target compound .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-YL)Ethanol
- Structure: Fluorinated aromatic ring with a triazole-ethanol backbone.
- Relevance : Fluorine atoms enhance lipophilicity and bioavailability, a feature absent in the target compound .
Piperazine and Urea-Linked Methoxyphenyl Compounds (HBK Series)
- Examples : HBK14–HBK19 ().
- Structure: Methoxyphenyl group linked to piperazine via phenoxyethoxy or chlorophenoxy chains.
- Key Differences: Piperazine moiety introduces basicity, improving water solubility (as hydrochlorides) compared to the neutral ethanol group in the target compound. Chlorine substituents (e.g., in HBK15) may enhance receptor binding affinity but increase toxicity risks .
Data Table: Structural and Functional Comparisons
Discussion of Key Findings
- Biological Activity: The aminothiazole moiety aligns with antibacterial scaffolds (e.g., ceftazidime), suggesting possible antibiotic utility . However, this remains speculative without direct bioactivity data.
- Synthetic Accessibility: The ethanol group in the target compound may be synthesized via reduction strategies similar to those in and , while the aminothiazole ring could be introduced via Hantzsch thiazole synthesis.
- Toxicity Considerations: Like other aminothiazole derivatives (), the compound’s toxicological profile is uncharacterized, warranting further study.
Biological Activity
1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring and a methoxyphenyl group , which are critical for its biological interactions. The presence of the 2-aminothiazole moiety is particularly significant as it contributes to various pharmacological properties, including antimicrobial and anticancer activities.
Anticancer Properties
Research indicates that compounds containing the 2-aminothiazole scaffold exhibit notable anticancer activity . For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring enhance cytotoxic effects against various cancer cell lines. A specific study reported that thiazole-containing compounds displayed IC50 values in the range of 1.61 to 1.98 µg/mL against different tumor cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis and function .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The aminothiazole moiety interacts with specific enzymes, inhibiting their activity and thereby modulating metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance reaction rates and yields.
- Conventional Heating Methods : Traditional heating methods can also be employed but may require longer reaction times.
The general reaction involves the coupling of 2-aminothiazole with appropriate phenolic derivatives under controlled conditions .
Study on Anticancer Activity
In a comparative study, several thiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in increasing therapeutic efficacy .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat |
| Compound B | 1.98 | HT29 |
| Compound C | <200 | SK-MEL-1 |
Antimicrobial Efficacy Study
Another study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound, revealing significant activity against resistant strains of bacteria. This underscores the compound's potential as a lead structure for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-(2-aminothiazol-4-yl)-2-methoxyphenyl)ethan-1-ol, and what experimental conditions optimize yield?
- Methodology : The compound can be synthesized via reductive amination or reduction of a ketone precursor. For example, borane dimethylsulfide (BH₃·SMe₂) in tetrahydrofuran (THF) is effective for reducing 2-(2-methoxyphenyl)acetic acid derivatives to their corresponding alcohols, achieving yields >90% under anhydrous conditions . Lithium aluminium hydride (LiAlH₄) is an alternative but requires rigorous moisture exclusion.
- Data : NMR (¹H and ¹³C) and IR spectroscopy are critical for verifying the reduction of carbonyl groups (C=O → C-OH), with IR peaks at ~2957 cm⁻¹ (O-H stretch) and 1243 cm⁻¹ (C-O alcohol) confirming product formation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard for purity assessment. X-ray crystallography (e.g., using SHELXL ) resolves stereochemical ambiguities, while NMR coupling constants (e.g., J = 6–8 Hz for aromatic protons) confirm substitution patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for structurally related methoxyphenyl-thiazole derivatives?
- Methodology : Use dual refinement approaches in SHELXL to compare experimental data (e.g., unit cell parameters: a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å, β = 116.275°) with density functional theory (DFT)-optimized geometries. Discrepancies in bond angles >2° may indicate crystal packing effects .
- Case Study : For analogous compounds, R-factor convergence (<0.05) and Hirshfeld surface analysis clarify hydrogen-bonding networks, which influence stability and reactivity .
Q. How does the 2-aminothiazole moiety influence the compound’s pharmacological activity, and what assays validate its target interactions?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives lacking the aminothiazole group. For example, thiazole-containing analogs show enhanced antimicrobial activity (MIC = 2–8 µg/mL) against Staphylococcus aureus .
- Assays :
- In vitro : Competitive binding assays (e.g., fluorescence polarization) with purified enzymes (e.g., kinases or cytochrome P450 isoforms).
- In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and metabolite profiling via LC-MS/MS .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology :
- Quantum Mechanics : DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic sites via molecular electrostatic potential (MEP) maps. The methoxy group’s electron-donating effect directs substitution to the para position .
- Kinetic Studies : Monitor reaction progress using time-resolved NMR. For example, oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts alcohols to ketones within 2 hours at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
